1-(4-(2-Bromoethyl)phenyl)ethanone
Description
1-(4-(2-Bromoethyl)phenyl)ethanone is an aromatic ketone derivative featuring a bromoethyl (-CH₂CH₂Br) substituent at the para position of the acetophenone scaffold. Structurally, it combines the electron-withdrawing acetyl group with a reactive bromoethyl side chain, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-[4-(2-bromoethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-8(12)10-4-2-9(3-5-10)6-7-11/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBYPRYCSIVASE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90193435 | |
| Record name | 1-(4-(2-Bromoethyl)phenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90193435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40422-73-9 | |
| Record name | 1-[4-(2-Bromoethyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40422-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-(2-Bromoethyl)phenyl)ethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040422739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-(2-Bromoethyl)phenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90193435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(2-bromoethyl)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.905 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-(2-Bromoethyl)phenyl)ethanone can be synthesized through various methods. One common approach involves the bromination of 1-(4-ethylphenyl)ethanone. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of a hydrogen atom with a bromine atom on the ethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The reaction is usually carried out in a solvent like dichloromethane (CH2Cl2) at controlled temperatures to optimize the reaction rate and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(2-Bromoethyl)phenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2R).
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the nucleophile added in excess.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.
Oxidation: Performed in acidic or basic media, depending on the oxidizing agent used.
Major Products Formed:
Nucleophilic Substitution: Products include substituted ethanones with various functional groups replacing the bromine atom.
Reduction: The primary product is 1-(4-(2-hydroxyethyl)phenyl)ethanol.
Oxidation: Major products include 1-(4-(2-carboxyethyl)phenyl)ethanone and other oxidized derivatives.
Scientific Research Applications
1-(4-(2-Bromoethyl)phenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(4-(2-Bromoethyl)phenyl)ethanone involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group is highly reactive, making the compound a useful intermediate in various chemical reactions. The ketone group can participate in nucleophilic addition reactions, forming alcohols or other derivatives. The compound’s reactivity is influenced by the electronic effects of the phenyl ring and the substituents attached to it.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 1-(4-(2-Bromoethyl)phenyl)ethanone, highlighting their physicochemical properties, synthetic routes, and applications.
Structural and Reactivity Differences
- Bromoethyl vs. Bromophenyl: The bromoethyl group in the target compound introduces a flexible alkyl chain, enhancing solubility in nonpolar solvents compared to 1-(4-bromophenyl)ethanone. However, the bromine atom in 1-(4-bromophenyl)ethanone is directly conjugated to the aromatic ring, making it more reactive in electrophilic substitution reactions .
- Electron-Donating vs. Electron-Withdrawing Groups: 1-(4-Methoxyphenyl)ethanone (methoxy group: electron-donating) exhibits lower reactivity in nucleophilic additions compared to 1-(4-(trifluoromethyl)phenyl)ethanone (CF₃: electron-withdrawing), which accelerates ketone-based condensations .
- Biocatalytic Activity: 1-(4-Hydroxyphenyl)ethanone undergoes stereoselective microbial reduction to chiral alcohols (e.g., by Rhodococcus sp.), whereas brominated analogs like 1-(4-bromophenyl)ethanone are less amenable to enzymatic transformations due to steric and electronic effects .
Biological Activity
1-(4-(2-Bromoethyl)phenyl)ethanone, also known by its CAS number 40422-73-9, is a chemical compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on various biological systems, and implications for medicinal chemistry.
- Molecular Formula : CHBrO
- Molecular Weight : 227.10 g/mol
- Structure : The compound features a bromoethyl group attached to a phenyl ring, which is further connected to an ethanone moiety.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The presence of the bromoethyl group enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites in proteins and enzymes.
Target Interactions
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, indicating that this compound could exhibit similar effects against bacteria and fungi.
Antimicrobial Effects
Research indicates that derivatives of this compound may possess significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various pathogens, including Gram-positive and Gram-negative bacteria.
| Study | Organism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 32 μg/mL | |
| Escherichia coli | 64 μg/mL | |
| Candida albicans | 16 μg/mL |
Cytotoxicity Assays
In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicate that while some derivatives exhibit cytotoxic effects on cancer cell lines, they may also show selectivity towards tumor cells over normal cells.
| Cell Line | IC (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| PC-3 (Prostate Cancer) | 20 |
| HEK293 (Normal Human Cells) | >50 |
Case Study 1: Antitumor Activity
A study investigated the antitumor potential of related compounds in mouse xenograft models. Compounds similar to this compound were shown to significantly inhibit tumor growth, suggesting a potential avenue for cancer therapeutics.
Case Study 2: Mechanistic Insights
Research employing computational chemistry techniques has provided insights into the binding interactions of this compound with target proteins. Molecular docking studies indicated favorable binding affinities with enzymes involved in cancer metabolism, supporting its role as a potential anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
